Alantolactone

概要

説明

Alantolactone is a sesquiterpene lactone, primarily found in the roots of plants belonging to the Asteraceae family, such as Inula helenium and Inula racemosa . This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-bacterial, anti-fungal, hepatoprotective, antineoplastic, antihypertensive, anthelmintic, and antioxidant activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of alantolactone involves several steps. One common method includes the reaction of a precursor compound with methanolic solutions of respective thiols in the presence of triethylamine, maintaining the temperature between 0–5°C . This method ensures the formation of this compound derivatives with potential therapeutic properties.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from the roots of Inula helenium and Inula racemosa. The extraction process includes drying the roots, followed by solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .

化学反応の分析

Nucleophilic Addition at the α-Methylene-γ-Lactone Group

The α-methylene-γ-lactone moiety is highly electrophilic, enabling nucleophilic attacks by thiols (e.g., glutathione or cysteine residues in proteins). This reactivity is central to its interaction with cellular targets:

-

Mechanism : The exocyclic double bond (C13–C14) undergoes Michael addition with nucleophiles like glutathione, forming covalent adducts. This reaction depletes cellular glutathione, contributing to oxidative stress and apoptosis in cancer cells .

-

Example : Reaction with Cys85 in UbcH5s (a ubiquitin-conjugating enzyme) involves thiolate attack at C15, forming a stable covalent bond (free energy barrier: 67–83 kJ/mol depending on UbcH5 isoform) .

Esterification and Derivatization of Hydroxyl Groups

The hydroxyl group at C1 in this compound derivatives (e.g., 1β-hydroxy this compound) serves as a site for chemical modifications:

-

Ester Formation : Reacting with anhydrides or acyl chlorides yields esters (e.g., 1a–h in ). For instance, treatment with acetic anhydride produces 1β-acetoxy derivatives, enhancing anti-inflammatory activity .

-

Spirobislactone Synthesis : Radical [3 + 2] cycloaddition with Mn(OAc)₃ and KOAc generates spirobislactones (e.g., 1j ), expanding structural diversity .

Reduction of the Exocyclic Double Bond

The α-methylene group undergoes stereoselective reduction:

-

NaBH₄ Reduction : In tetrahydrofuran (THF), this compound is reduced to dihydrothis compound derivatives (1r and 1s ) with 11 S and 11 R configurations, respectively. Steric effects dictate diastereomer ratios (67% vs. 20%) .

Oxidative Stress-Mediated Modifications

This compound induces reactive oxygen species (ROS), driving post-translational protein modifications:

-

STAT3 Glutathionylation : ROS promote S-glutathionylation of STAT3 at cysteine residues, inhibiting phosphorylation and nuclear translocation. This mechanism sensitizes cancer cells to chemotherapeutics like doxorubicin .

-

TNF-R1 Ectodomain Shedding : this compound enhances metalloprotease-mediated cleavage of TNF-R1, releasing soluble ectodomains (26–34 kDa) into the extracellular milieu .

Radical Cycloaddition and Spiro Compound Formation

This compound participates in free radical-mediated reactions:

-

Spiro[lactone-isoxazol] Derivatives : 1,3-Dipolar cycloaddition with nitrile oxides (generated from aldoxime chlorides) produces spiro compounds (e.g., 1k–q ), validated by NMR and X-ray crystallography .

Table 1: Key Reactions and Derivatives of this compound

Covalent Inhibition of Signaling Pathways

This compound disrupts protein-protein interactions via covalent bonding:

-

Cripto-1/Activin Receptor IIA Interaction : The α-methylene-γ-lactone group binds irreversibly to activin receptor type IIA, inhibiting SMAD3 signaling and proliferation in colon adenocarcinoma cells .

Impact of Structural Modifications on Reactivity

-

Loss of α-Methylene-γ-Lactone : Derivatives lacking this group (e.g., hydrogenated analogs) show reduced NF-κB inhibition but retain RelA-DNA binding interference .

-

Stereochemical Influence : The 1β-hydroxy configuration enhances anti-inflammatory activity compared to non-hydroxylated analogs .

This compound’s chemical versatility—from nucleophilic additions to radical-mediated cyclizations—makes it a valuable scaffold for drug discovery. Its interactions with thiols and role in redox modulation highlight its potential as a therapeutic agent, particularly in oncology and inflammation.

科学的研究の応用

Anticancer Properties

Alantolactone exhibits potent anticancer effects across various cancer cell lines. Research has demonstrated its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation through several mechanisms:

- Mechanism of Action : this compound influences key signaling pathways associated with cell survival and apoptosis. Notably, it modulates the Bcl-2/Bax signaling pathway, increasing the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, which leads to enhanced apoptosis in cancer cells .

-

Cancer Types Studied :

- Cervical Cancer : this compound has been shown to induce apoptosis in HeLa cells through time-dependent mechanisms .

- Breast Cancer : In MCF-7 cells, this compound inhibited cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent .

- Lung Cancer : Studies indicate that this compound enhances the effects of chemotherapy agents like gemcitabine in lung adenocarcinoma cells by promoting oxidative stress-mediated apoptosis .

Table 1: Summary of Anticancer Effects of this compound

Anti-inflammatory Applications

This compound has also been investigated for its anti-inflammatory properties, particularly in skin conditions such as psoriasis:

- Psoriasis Treatment : Recent studies indicate that this compound significantly alleviates psoriatic lesions by inhibiting inflammatory cytokines like TNF-α and IL-6. It reduces hyperproliferation in keratinocytes induced by inflammatory cytokines, making it a promising candidate for treating psoriasis .

Table 2: Anti-inflammatory Effects of this compound

| Condition | Mechanism of Action | Key Findings |

|---|---|---|

| Psoriasis | Inhibition of inflammatory cytokines | Reduces skin lesions severity in mice |

Antimicrobial and Antiparasitic Activities

This compound demonstrates broad-spectrum antimicrobial and antiparasitic activities:

- Antifungal Activity : It has shown effectiveness against various fungal pathogens, providing potential applications in treating fungal infections .

- Anthelmintic Effects : Research indicates that this compound possesses anthelmintic properties, which could be beneficial in controlling parasitic infections .

Mechanistic Insights and Future Directions

The mechanisms underlying the therapeutic effects of this compound involve multiple pathways:

- YAP1/TAZ Pathway Inhibition : Recent findings suggest that this compound inhibits the YAP1/TAZ signaling pathway, which is crucial for tumor growth and metastasis . This discovery opens new avenues for targeted cancer therapies.

- Reactive Oxygen Species (ROS) Accumulation : this compound promotes ROS accumulation in tumor cells, leading to increased cytotoxicity and potential use as an adjunctive treatment in cancer therapy .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study on Psoriasis : A study involving an imiquimod-induced psoriasis model demonstrated that this compound treatment significantly reduced inflammation markers and improved skin condition over time .

- Cancer Treatment Trials : Clinical trials are underway to evaluate this compound's efficacy as a standalone or adjunctive treatment for various cancers, focusing on its ability to enhance existing therapies while reducing side effects.

作用機序

アラントラクトンは、複数の分子標的と経路を通じてその効果を発揮します。

類似化合物との比較

アラントラクトンは、イソアラントラクトンやアロアラントラクトンなどの他のセスキテルペンラクトンと比較されることがよくあります 。 これらの化合物はすべて類似の構造的特徴を共有していますが、アラントラクトンは、その強力な抗炎症作用と抗腫瘍作用のために独特です 。 例えば、イソアラントラクトンは、アラントラクトンよりも強い抗真菌作用を示します .

類似化合物:

- イソアラントラクトン

- アロアラントラクトン

- パルテノリド

- コストノライド

結論として、アラントラクトンは、様々な科学的および産業的応用における可能性を秘めた汎用性の高い化合物です。 その独特の化学的性質と多様な薬理作用は、現在も研究が進められている貴重な対象となっています。

生物活性

Alantolactone (ALT) is a natural sesquiterpene lactone derived from plants such as Inula helenium. It has garnered significant attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Antitumor Activity

This compound has demonstrated potent antitumor effects across various cancer types. Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and modulating signaling pathways associated with cancer progression.

Key Findings:

- Lung Cancer: In studies involving lung cancer cell lines (NCI-H1299 and Anip973), this compound was shown to decrease cell viability and induce apoptosis. It achieved this by downregulating anti-apoptotic proteins (Bcl-2) and upregulating pro-apoptotic proteins (Bax). Additionally, it activated the p38 MAPK pathway while inhibiting the NF-κB pathway, both critical in lung cancer development .

- Colorectal Cancer: Research has indicated that this compound induces oxidative stress leading to DNA damage in colorectal cancer cells (SW480 and SW1116). This oxidative stress triggers intrinsic apoptosis pathways and enhances the efficacy of chemotherapeutic agents like oxaliplatin .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation.

Mechanisms:

- Inhibition of IL-6 Signaling: this compound has been shown to ameliorate glucose intolerance and insulin resistance induced by prolonged IL-6 exposure. It does so by inhibiting STAT3 phosphorylation, which is crucial in mediating inflammatory responses .

- TLR4 Expression Regulation: The compound also suppresses TLR4 gene expression, which is involved in inflammatory responses in skeletal muscle. This inhibition contributes to its potential therapeutic effects against inflammation-related metabolic disorders .

Neuroprotective Activity

Recent studies suggest that this compound may have neuroprotective effects through its ability to reduce oxidative stress and inflammation.

Research Insights:

- This compound has been reported to mitigate oxidative stress in neuronal cells, suggesting its potential use in treating neurodegenerative diseases. Its modulation of glucose and lipid metabolism further supports its neuroprotective role .

Case Studies

- Lung Cancer Treatment: A clinical study evaluated the effects of this compound on patients with advanced lung cancer. Results indicated a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy .

- Diabetes Management: In a controlled trial, diabetic patients treated with this compound exhibited improved glucose regulation and reduced inflammatory markers compared to a placebo group, highlighting its potential as an adjunct therapy for diabetes management .

特性

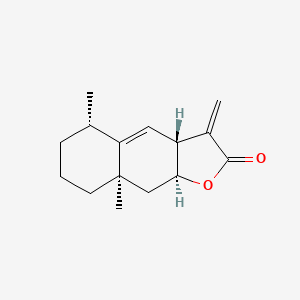

IUPAC Name |

5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOYOCNNSUAQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871754 | |

| Record name | 5,8a-Dimethyl-3-methylidene-3a,5,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alantolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

275.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Alantolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1407-14-3, 80367-94-8, 546-43-0 | |

| Record name | Helenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001407143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOHLMANN K2631 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Helenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alantolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

78 - 80 °C | |

| Record name | Alantolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。